

MeCY5-NHS Ester: Application Notes and Protocols for Single-Molecule Imaging

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Compound of Interest

Compound Name: MeCY5-NHS ester

Cat. No.: B15586344

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **MeCY5-NHS ester** for single-molecule imaging studies. MeCY5, a member of the cyanine dye family, is a bright and photostable fluorophore spectrally similar to Cy5, making it an excellent candidate for demanding applications such as single-molecule Förster Resonance Energy Transfer (smFRET) and protein tracking. This document details its photophysical properties, provides protocols for protein labeling, and outlines experimental setups for single-molecule imaging.

Data Presentation: Photophysical Properties

The photophysical properties of MeCY5 are comparable to its close structural analog, Cy5. The following table summarizes key quantitative data for Cy5, which can be used as a strong reference for experimental design with MeCY5.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~649 nm	[1]
Emission Maximum (λ_{em})	~670 nm	[1]
Molar Extinction Coefficient (ϵ)	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Quantum Yield (Φ)	0.20 - 0.32 (in aqueous buffer)	[2][3]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[4]
Reactivity	Primary amines ($-\text{NH}_2$)	[4]
Solubility	Good in aqueous buffers and polar organic solvents (e.g., DMSO, DMF)	[1]

Experimental Protocols

Protein Labeling with MeCY5-NHS Ester

This protocol describes the covalent labeling of primary amines (e.g., lysine residues) on a target protein with **MeCY5-NHS ester**.

Materials:

- Protein of interest (in an amine-free buffer like PBS, pH 7.4)
- MeCY5-NHS ester**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25) or dialysis cassette
- Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

- Prepare Protein Solution:
 - Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[5]
 - If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Labeling Buffer before labeling.[5]
- Prepare **MeCY5-NHS Ester** Stock Solution:
 - Immediately before use, dissolve the **MeCY5-NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]
- Labeling Reaction:
 - Calculate the required volume of the **MeCY5-NHS ester** stock solution for the desired dye-to-protein molar ratio. A 10-fold molar excess of dye to protein is a common starting point. [4]
 - Slowly add the **MeCY5-NHS ester** stock solution to the protein solution while gently vortexing.[5]
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5]
- Purification:
 - Remove unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.[6]
 - Alternatively, perform dialysis against the storage buffer.
- Determination of Degree of Labeling (DOL):
 - The DOL can be calculated using the following formula: $DOL = (A_{650} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{650} \times 0.05)) \times \epsilon_{\text{dye}}]$
 - Where A_{650} and A_{280} are the absorbances of the labeled protein at 650 nm and 280 nm, respectively. $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm, and

ϵ_{dye} is the molar extinction coefficient of MeCY5 at 650 nm ($\sim 250,000 \text{ cm}^{-1}\text{M}^{-1}$). The correction factor of 0.05 accounts for the dye's absorbance at 280 nm.

- Storage:
 - Store the labeled protein at 4°C, protected from light. For long-term storage, add glycerol to a final concentration of 50% and store at -20°C.

Single-Molecule Imaging (smFRET) Protocol

This protocol outlines a general procedure for a single-molecule FRET experiment using a Total Internal Reflection Fluorescence (TIRF) microscope.

Materials:

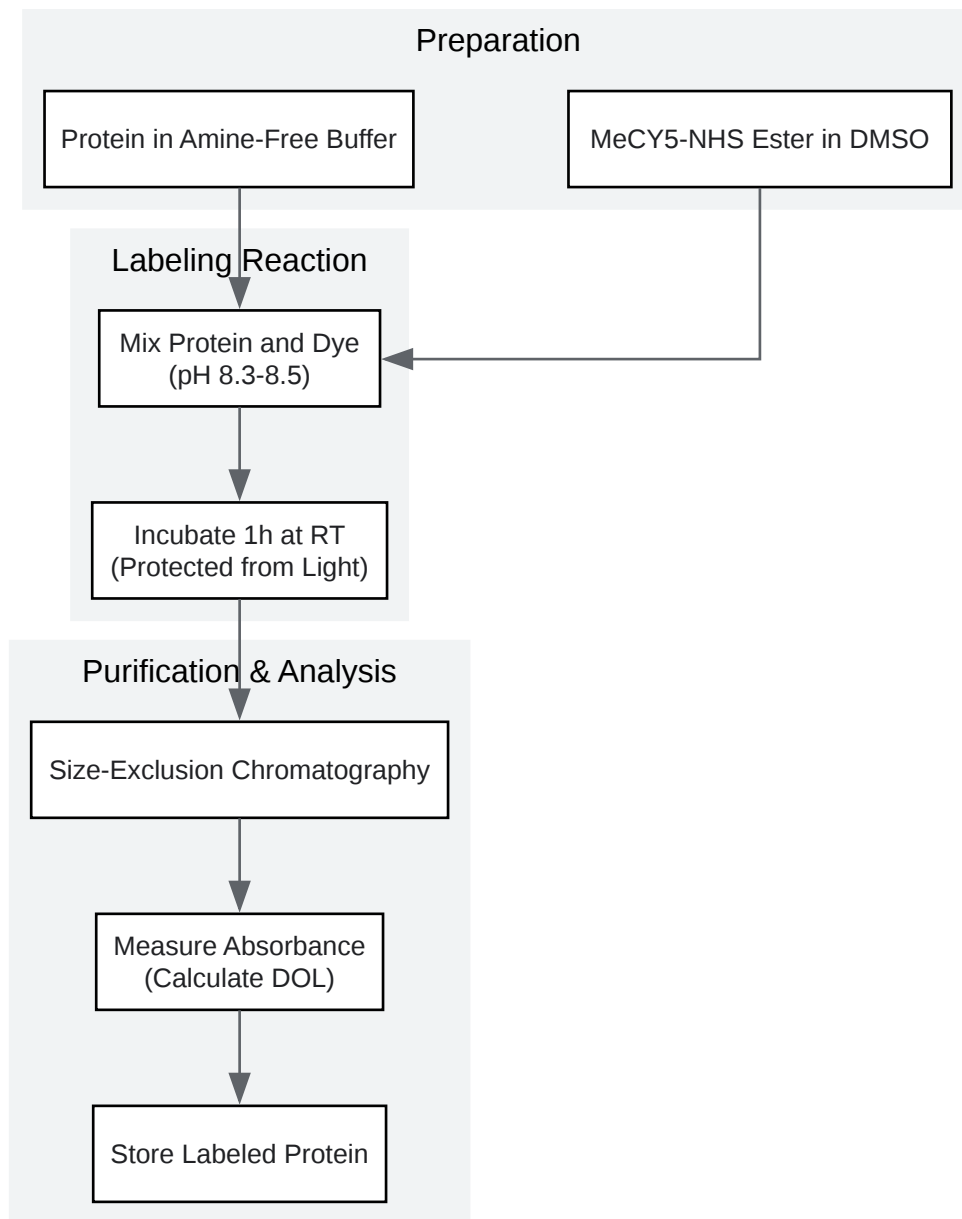
- MeCY5-labeled protein (acceptor)
- Donor-labeled interacting partner (e.g., protein or nucleic acid labeled with a suitable donor like Cy3)
- TIRF microscope with appropriate laser lines (e.g., 532 nm for Cy3 and 640 nm for MeCY5) and emission filters.
- Passivated glass coverslips (e.g., PEG-coated) to minimize non-specific binding.[\[7\]](#)
- Imaging Buffer with an oxygen scavenging system (OSS) and a triplet-state quencher. A common formulation includes:
 - Base buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)
 - Glucose Oxidase (e.g., 165 U/mL)
 - Catalase (e.g., 2170 U/mL)
 - β -D-glucose (0.4% w/v)
 - Trolox (a triplet-state quencher) to enhance photostability.

Procedure:

- Sample Immobilization:
 - Immobilize one of the labeled biomolecules onto the passivated surface of a flow cell. This can be achieved through specific interactions like biotin-streptavidin.[7]
- Introduce the Labeled Interacting Partner:
 - Introduce the second labeled biomolecule into the flow cell to allow for interaction with the immobilized partner.
- Imaging:
 - Mount the flow cell on the TIRF microscope.
 - Excite the donor fluorophore (e.g., Cy3 at 532 nm) with an appropriate laser power (typically in the range of 1-10 mW).[6]
 - Collect the fluorescence emission from both the donor and acceptor channels simultaneously using a sensitive camera (e.g., EMCCD).
 - Acquire data as a time series with a typical frame rate of 10-100 Hz.[3]
- Data Analysis:
 - Identify single-molecule fluorescence trajectories.
 - Calculate the FRET efficiency for each molecule over time using the intensities of the donor (ID) and acceptor (IA) signals: $E_{\text{FRET}} = IA / (IA + ID)$.
 - Analyze the FRET histograms and time traces to understand the conformational dynamics or binding events.

Visualizations

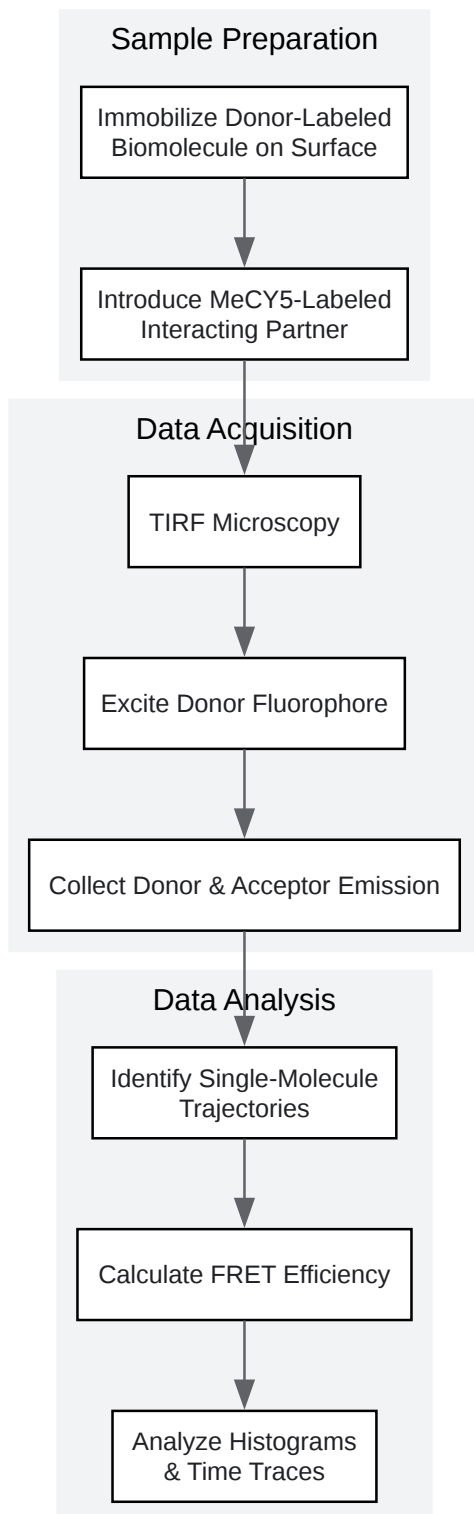
Protein Labeling Workflow with MeCY5-NHS Ester



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Caption: Workflow for labeling proteins with **MeCY5-NHS ester**.

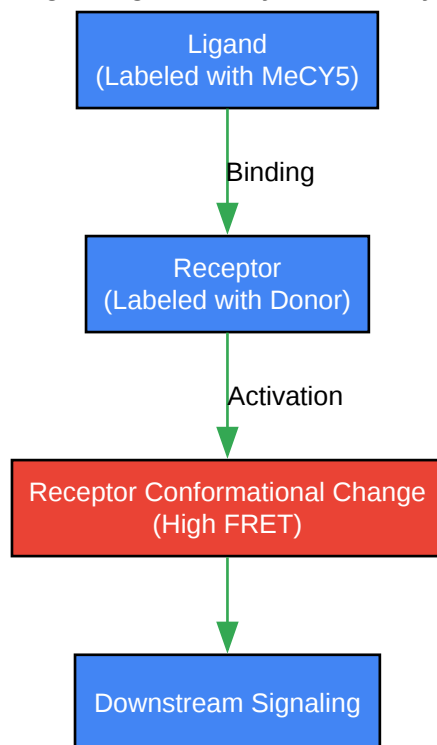
Single-Molecule FRET Experimental Workflow



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Caption: General workflow for a single-molecule FRET experiment.

Example Signaling Pathway Studied by smFRET



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Caption: A simplified signaling pathway suitable for smFRET analysis.

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